molecular formula C8H6F2O3 B6323179 2,2-difluoro-4-methoxybenzo[d][1,3]dioxole CAS No. 1262415-71-3

2,2-difluoro-4-methoxybenzo[d][1,3]dioxole

Cat. No.: B6323179
CAS No.: 1262415-71-3
M. Wt: 188.13 g/mol
InChI Key: XJQJHCBZIYHZOF-UHFFFAOYSA-N
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Description

2,2-difluoro-4-methoxybenzo[d][1,3]dioxole is an organic compound that belongs to the class of dioxoles This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzo[d][1,3]dioxole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-4-methoxybenzo[d][1,3]dioxole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-4-methoxybenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2-difluoro-4-methoxybenzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2-difluoro-4-methoxybenzo[d][1,3]dioxole exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In the context of anticancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-5-methylbenzo[d][1,3]dioxole
  • 2,2-difluoro-5-nitrobenzo[d][1,3]dioxole
  • 2,2-difluoro-4-iodo-5-methoxybenzo[d][1,3]dioxole

Uniqueness

2,2-difluoro-4-methoxybenzo[d][1,3]dioxole is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties. These features make it particularly useful in the synthesis of specialized materials and in research applications where specific reactivity is required.

Properties

IUPAC Name

2,2-difluoro-4-methoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-11-5-3-2-4-6-7(5)13-8(9,10)12-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQJHCBZIYHZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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